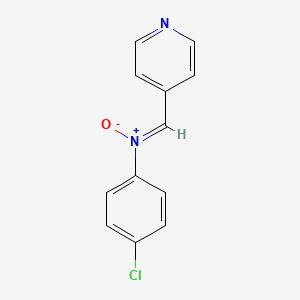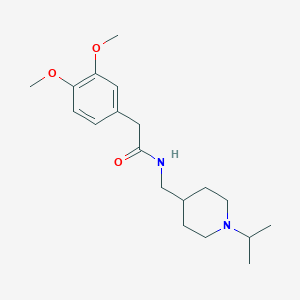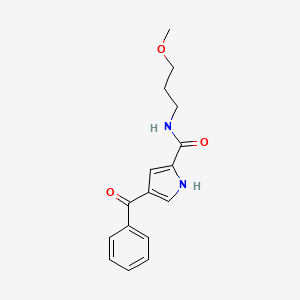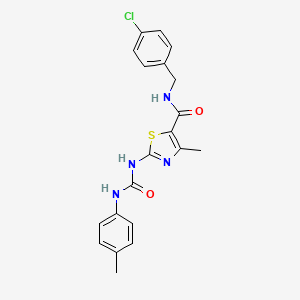
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine derivatives, such as “(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide”, are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . These compounds are widely studied due to their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for “(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide” were not found, pyridine derivatives can be synthesized through various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their analogs can be obtained through atom-economical approaches .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and varied. For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, the presence of 4-fluoro-phenyl and pyridin-4-yl moieties was found to be crucial for the bioactivity of a group of compounds .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide, focusing on six unique applications:
Antimicrobial Agents
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), demonstrating promising antibacterial activity .
Antifungal Applications
In addition to its antibacterial properties, this compound has also been explored for its antifungal capabilities. It has been found effective against several pathogenic fungi, including Candida albicans and Aspergillus niger. The mechanism involves disrupting the fungal cell membrane, leading to cell lysis and death .
Anticancer Research
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide: has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific cellular pathways. It has been tested on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects .
Molecular Docking Studies
This compound has been utilized in molecular docking studies to understand its binding affinities with various biological targets. These studies help in predicting the interaction of the compound with enzymes and receptors, providing insights into its potential therapeutic applications. For instance, it has shown strong binding affinities with GlcN-6P, a key enzyme in bacterial cell wall synthesis .
Enzyme Inhibition
Research has indicated that (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide can act as an enzyme inhibitor. It has been tested against various enzymes, including proteases and kinases, which are crucial in disease progression. By inhibiting these enzymes, the compound can potentially be used to treat diseases such as cancer and inflammatory disorders .
Antioxidant Properties
The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property makes it a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEWDAZIRIWVPX-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)
![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)



![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)
![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)
![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)

![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)
![1-tert-butyl-3-methyl-4-[(pentafluorophenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)
![4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2843137.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)
